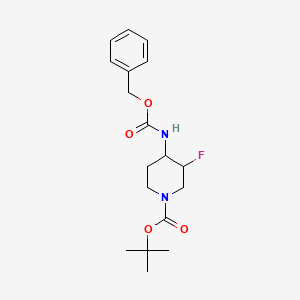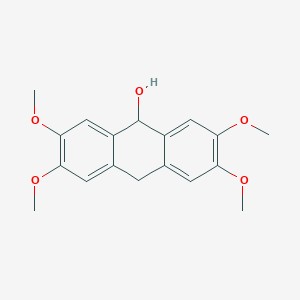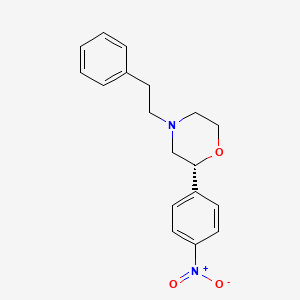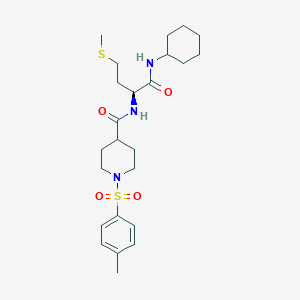silane CAS No. 922168-00-1](/img/structure/B12619079.png)
[(9,9-Dihexadecyl-9H-fluoren-2-yl)ethynyl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group substituted with long alkyl chains and an ethynyl group, which is further connected to a trimethylsilyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane typically involves multiple steps. One common method starts with the preparation of 9,9-dihexadecyl-9H-fluorene, which is then subjected to ethynylation to introduce the ethynyl group at the 2-position. The final step involves the attachment of the trimethylsilyl group to the ethynyl moiety. The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for (9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the fluorenyl or ethynyl groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenyl alcohols. Substitution reactions can result in a variety of fluorenyl derivatives with different functional groups.
科学的研究の応用
(9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane involves its interaction with molecular targets through its functional groups. The ethynyl and fluorenyl groups can participate in π-π interactions, while the trimethylsilyl group can enhance solubility and stability. These interactions can influence the compound’s behavior in various chemical and biological systems, affecting pathways such as signal transduction and molecular recognition.
類似化合物との比較
(9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane can be compared with similar compounds, such as:
2-Ethynyl-9,9-dihexadecyl-9H-fluorene: Lacks the trimethylsilyl group, resulting in different solubility and reactivity properties.
9,9-Dihexyl-9H-fluoren-2-ylboronic acid: Contains a boronic acid group instead of the ethynyl and trimethylsilyl groups, leading to different applications in organic synthesis and materials science.
特性
CAS番号 |
922168-00-1 |
|---|---|
分子式 |
C50H82Si |
分子量 |
711.3 g/mol |
IUPAC名 |
2-(9,9-dihexadecylfluoren-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C50H82Si/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-34-41-50(42-35-31-29-27-25-23-21-19-17-15-13-11-9-7-2)48-37-33-32-36-46(48)47-39-38-45(44-49(47)50)40-43-51(3,4)5/h32-33,36-39,44H,6-31,34-35,41-42H2,1-5H3 |
InChIキー |
DRCBJIOSCDIDDF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#C[Si](C)(C)C)CCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid](/img/structure/B12619017.png)



![N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine](/img/structure/B12619029.png)




![2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619049.png)
![3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione](/img/structure/B12619069.png)
